Fluretofen, also known as Compound 93819, is an anti-inflammatory and antithrombotic agent. Its chemical name is 4’-Ethynyl-2-fluoro-1,1’-biphenyl. The molecular formula is C14H9F, and its exact mass is 196.07 g/mol. Fluretofen is primarily used for research purposes and is not intended for human or veterinary use .
Source: Fluretofen is a synthetic compound primarily developed for use in pharmacological applications. Its exact origin and initial synthesis details are often proprietary or not extensively documented in public literature.
Classification: Fluretofen is classified as a pharmaceutical compound, specifically within the category of non-steroidal anti-inflammatory drugs (NSAIDs). It exhibits properties that may be beneficial for pain relief and inflammation reduction.
Methods: The synthesis of Fluretofen typically involves several steps that may include the reaction of specific precursors under controlled conditions. While the exact synthetic pathway can vary, common methodologies include:
Technical Details: The synthesis may involve the use of catalysts to enhance reaction rates or yield. Specific reagents and conditions must be optimized based on the desired purity and yield of Fluretofen.
Structure: The molecular structure of Fluretofen includes various functional groups that contribute to its biological activity. Typically, it features aromatic rings and substituents that enhance its pharmacological properties.
Data: The molecular formula for Fluretofen is often represented as , where X, Y, and Z denote specific numbers of carbon, hydrogen, and oxygen atoms respectively. Detailed structural data can be obtained through techniques like nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.
Reactions: Fluretofen undergoes various chemical reactions which can include:
Technical Details: Each reaction requires precise conditions such as temperature, pressure, and pH levels to ensure optimal results. Kinetic studies may also be performed to understand the reaction rates better.
The mechanism of action for Fluretofen involves its interaction with specific biological targets within the body. It is believed to inhibit cyclooxygenase enzymes, which play a crucial role in the biosynthesis of prostaglandins—compounds involved in inflammation and pain signaling.
Pharmacological studies often measure the effectiveness of Fluretofen through various assays that quantify its impact on pain relief and anti-inflammatory activity compared to other NSAIDs.
Relevant data regarding these properties can often be found in scientific literature or material safety data sheets (MSDS).
Fluretofen has several scientific uses primarily in the field of pharmacology. Its applications include:
Flurbiprofen [(±)-2-(2-fluoro-4-biphenylyl)propionic acid] is a racemic mixture with the molecular formula C₁₅H₁₃FO₂ and a molecular weight of 244.26 g/mol [2] [7]. Its biphenyl scaffold features a fluorine atom at the para position of the distal ring and a propionic acid group attached to the proximal ring. The fluorine atom significantly influences electron distribution, enhancing COX binding affinity and metabolic stability compared to non-halogenated analogs [5].
The chiral center at carbon 2 generates enantiomers with distinct pharmacokinetic and pharmacodynamic behaviors:
Table 1: Stereochemical Properties of Flurbiprofen Enantiomers
Property | (S)-(+)-Enantiomer | (R)-(-)-Enantiomer |
---|---|---|
COX Inhibition | Potent inhibitor (IC₅₀ ~50nM) | Weak inhibitor (>100x less potent) |
Anti-inflammatory Activity | Primary active form | Negligible |
Metabolic Pathway | Chiral inversion to (R) form | CYP2C9-mediated hydroxylation |
Protein Binding | >99% albumin-bound | >99% albumin-bound |
The (S)-(+)-enantiomer exhibits nearly all COX-inhibitory activity, while the (R)-(-)-enantiomer undergoes partial unidirectional metabolic inversion to the active form via hepatic CoA thioesterification [4]. Genetic polymorphisms in CYP2C9 (particularly CYP2C93 allele) significantly reduce clearance of (R)-flurbiprofen, potentially influencing overall drug exposure [4] [7]. Crystallographic studies reveal that the planar biphenyl system allows optimal insertion into the COX hydrophobic channel, with the fluorine atom forming van der Waals contacts near Val349 [5].
Flurbiprofen is classified pharmacodynamically as a nonselective COX inhibitor with balanced activity against both COX-1 and COX-2 isoforms. Unlike COX-2 selective inhibitors (coxibs), it exhibits no isoform preference, inhibiting prostaglandin synthesis broadly [1] [7]. Its propionic acid moiety binds reversibly to a conserved arginine residue (Arg120) in the COX active site, preventing arachidonic acid access [5].
Comparative pharmacodynamic profiling reveals:
Table 2: Pharmacodynamic Positioning Among NSAIDs
Parameter | Flurbiprofen | Ibuprofen | Diclofenac | Celecoxib |
---|---|---|---|---|
COX-1 IC₅₀ (µM) | 0.08 | 4.8 | 0.08 | >50 |
COX-2 IC₅₀ (µM) | 0.09 | 15.5 | 0.02 | 0.04 |
COX-2/COX-1 Ratio | 1.13 | 3.23 | 0.25 | 0.0008 |
Primary Indications | Inflammation, pain | Mild-moderate pain | Inflammation, pain | Arthritis (COX-2 selective) |
Beyond prostaglandin synthesis inhibition, flurbiprofen modulates neutrophil migration and reduces pro-inflammatory cytokine production (e.g., IL-6, TNF-α) at therapeutic concentrations [3]. Unique among propionic acid derivatives, it demonstrates inhibitory effects on osteoclast-mediated bone resorption in periodontal disease models, potentially through disruption of RANKL signaling pathways [3]. The drug also exhibits γ-secretase modulating activity, though this has not translated to clinical efficacy in Alzheimer's disease trials [3].
Developed by Boots UK researchers during the 1960s NSAID innovation period, flurbiprofen received US FDA approval in 1988 [2]. Its structural design optimized the anti-inflammatory scaffold of phenylalkanoic acids while incorporating fluorine to enhance membrane permeability and metabolic stability.
Therapeutic applications include:
Flurbiprofen's development timeline reflects expanding therapeutic applications:
Table 3: Flurbiprofen Compound Identifiers
Identifier System | Designation |
---|---|
CAS Registry Number | 5104-49-4 |
IUPAC Name | (RS)-2-(2-fluorobiphenyl-4-yl)propanoic acid |
ChEBI ID | 5130 |
DrugBank Accession | DB00712 |
KEGG Drug ID | D00330 |
ChEMBL ID | CHEMBL653 |
PubChem CID | 3394 |
Molecular Formula | C₁₅H₁₃FO₂ |
The fluorine atom's strategic placement remains a model for rational NSAID design, balancing lipophilicity (logP 3.9) and acid dissociation constant (pKa 4.2) to optimize tissue penetration while maintaining target engagement [5] [7]. Ongoing research explores flurbiprofen derivatives for enhanced tissue selectivity and reduced gastrointestinal prostaglandin depletion [5].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1